2-Bromo-6-(fluoromethyl)pyridine
Overview
Description
2-Bromo-6-(fluoromethyl)pyridine is a chemical compound with the molecular formula C6H5BrFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by bromine and fluoromethyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(fluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 6-(fluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is reacted with this compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(fluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Scientific Research Applications
2-Bromo-6-(fluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(fluoromethyl)pyridine depends on its specific applicationIts molecular targets and pathways are determined by the nature of the reactions it undergoes and the products formed .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoropyridine: Similar in structure but lacks the fluoromethyl group.
2-Bromopyridine: Lacks both the fluorine and fluoromethyl groups.
6-Fluoromethylpyridine: Lacks the bromine atom.
Uniqueness
2-Bromo-6-(fluoromethyl)pyridine is unique due to the presence of both bromine and fluoromethyl groups, which confer distinct reactivity and properties. This dual substitution pattern allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
2-bromo-6-(fluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBHDMWFFSTJRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437157 | |
Record name | 2-bromo-6-(fluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872365-22-5 | |
Record name | 2-bromo-6-(fluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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